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molecular formula C14H18O4 B8051352 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

Cat. No. B8051352
M. Wt: 250.29 g/mol
InChI Key: BVRFVGOIELRZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06489333B2

Procedure details

The product of Ex. A-23, Part F, (14 g, 55.5 mM) was dissolved in 90 mL of tetrahydrofuran. 1N Lithium hydroxide (90 ml) was added and the reaction stirred at room temperature for 20 min. The reaction mixture was poured into 200 mL of 1:1 mixture of 1N HCl and saturated citric acid, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and evaporated to yield a white solid (13 g 100%). 1H NMR (CDCl3) δ 1.59 (s, 9H), 2.70 (t, J=7 Hz, 2H), 3.00 (t, J=7 Hz, 2H), 7.24 (d, J=8 Hz, 2H), 7.90, (d, J=8 Hz, 2H).
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].Cl.[C:4](O)(=O)[CH2:5][C:6]([CH2:11][C:12](O)=O)([C:8]([OH:10])=[O:9])O.[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[C:6]([O:10][C:8]([C:6]1[CH:5]=[CH:4][C:18]([CH2:19][CH2:20][C:21]([OH:17])=[O:1])=[CH:12][CH:11]=1)=[O:9])([CH3:11])([CH3:8])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a white solid (13 g 100%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)C1=CC=C(CCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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